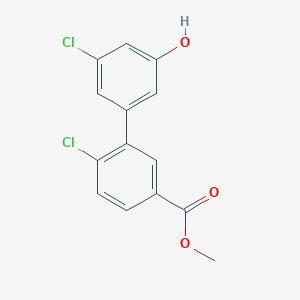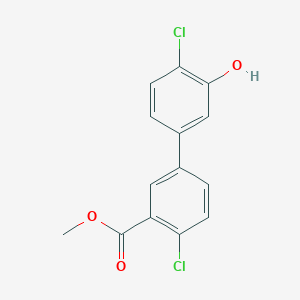
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is a phenolic compound with a wide range of applications in the field of scientific research. It is a white crystalline powder with a melting point of 118-120°C, and a solubility of 0.25 g/100 mL in water. It is used in a variety of research studies, including biochemical and physiological studies, and is an important component in the synthesis of other compounds.
Applications De Recherche Scientifique
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is used in a variety of scientific research applications, including biochemical and physiological studies. It is used as an inhibitor of cyclooxygenase-2 (COX-2) and as an inhibitor of the enzyme 5-lipoxygenase. It has also been used to study the effects of inflammation, pain, and cancer.
Mécanisme D'action
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are hormone-like molecules that play a role in inflammation, pain, and cancer. By inhibiting the production of prostaglandins, 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, can help to reduce inflammation, pain, and cancer.
Biochemical and Physiological Effects
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and cancer. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. In addition, it has been shown to reduce the production of nitric oxide, which is an important mediator of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a stable compound that can be stored at room temperature. The main limitation of this compound is that it has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, are numerous. Further research could be conducted to develop new methods for synthesizing and purifying the compound. In addition, further research could be conducted to explore the biochemical and physiological effects of this compound on different cell types and tissues. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be conducted to explore the potential industrial applications of this compound, such as its use as a chemical intermediate or a corrosion inhibitor.
Méthodes De Synthèse
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is synthesized using the reaction of pyrrolidinyl carbonyl chloride with 5-chlorophenol in the presence of triethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is monitored by thin layer chromatography (TLC), and the product is purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
[3-(4-chloro-3-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-7-6-13(11-16(15)20)12-4-3-5-14(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAVLKQRCVDMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686183 |
Source


|
| Record name | (4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-36-2 |
Source


|
| Record name | (4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)






![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)


